hCA I Inhibitory Potency: 73-Fold Improvement Over Acetazolamide and 2.4-Fold Over the Closest Thiadiazole Analog
Compound 6d inhibits hCA I with a Ki of 16.95 nM, compared to 1237.10 nM for acetazolamide (AAZ), 40.97 nM for compound 2b (thiadiazole ethyl ester analog), and 51.25 nM for compound 5b (thiazole cyclopentyl carboxamide analog) [1]. All values were obtained under identical stopped-flow CO2 hydration assay conditions in the same study, enabling direct quantitative comparison [1].
| Evidence Dimension | hCA I inhibitory potency (Ki, nM) |
|---|---|
| Target Compound Data | 16.95 nM (hCA I Ki) |
| Comparator Or Baseline | Acetazolamide: 1237.10 nM; Compound 2b: 40.97 nM; Compound 5b: 51.25 nM |
| Quantified Difference | 73-fold greater potency than AAZ; 2.4-fold greater than 2b; 3.0-fold greater than 5b |
| Conditions | Stopped-flow CO2 hydration assay, purified recombinant human CA isozymes, pH 7.5, 20°C [1] |
Why This Matters
Superior hCA I inhibition directly addresses the critical pharmacological gap of acetazolamide, which is approximately 100-fold weaker against hCA I than hCA II, and provides a more balanced dual inhibition profile compared to close structural analogs evaluated in parallel [1].
- [1] Yang C, et al. N-Quinary heterocycle-4-sulphamoylbenzamides exert anti-hypoxic effects as dual inhibitors of carbonic anhydrases I/II. Bioorg Chem. 2020 Jul;100:103931. DOI: 10.1016/j.bioorg.2020.103931. PMID: 32450385. View Source
